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Introduction
2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside with the molecular formula

C₂₇H₃₀O₁₆ and a molecular weight of 610.5 g/mol .[1] This compound belongs to the flavone C-

and O-glycoside family, characterized by a C-glycosidic bond between the luteolin aglycone

and a glucose moiety at the C-8 position, and an O-glycosidic bond between the C-2" hydroxyl

of the glucose and a galactose moiety. Understanding the mass spectrometric behavior of this

molecule is crucial for its identification, characterization, and quantification in various matrices,

which is of significant interest in pharmacology and drug development due to its potential anti-

inflammatory properties.

This document provides detailed application notes and experimental protocols for the mass

spectrometric analysis of 2"-O-beta-L-galactopyranosylorientin, focusing on its

fragmentation patterns and liquid chromatography-tandem mass spectrometry (LC-MS/MS)

analysis.
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The structural elucidation of 2"-O-beta-L-galactopyranosylorientin by mass spectrometry is

achieved through the analysis of its fragmentation pattern, typically using techniques like

collision-induced dissociation (CID). As a mixed O,C-glycoside, its fragmentation exhibits

characteristics of both O-glycosyl and C-glycosyl flavonoids.

In positive ion mode, the protonated molecule [M+H]⁺ is observed, while in negative ion mode,

the deprotonated molecule [M-H]⁻ is the precursor ion for fragmentation analysis. The

fragmentation is expected to proceed through two main pathways:

Cleavage of the O-glycosidic bond: The bond between the glucose and galactose moieties is

the most labile. The loss of the terminal galactose unit (162 Da) is a primary fragmentation

step, leading to a product ion corresponding to orientin.

Cross-ring cleavages of the C-glycosyl moiety: The C-glycosidic bond between luteolin and

glucose is more stable and typically does not cleave directly. Instead, the sugar ring

undergoes characteristic cross-ring cleavages. Common neutral losses from the hexose unit

include 90 Da and 120 Da.

A proposed fragmentation pathway is illustrated in the diagram below.

Quantitative Data Summary
While specific quantitative studies on 2"-O-beta-L-galactopyranosylorientin are not widely

published, the following table outlines the theoretical mass-to-charge ratios (m/z) of the parent

ion and its major expected fragment ions, which can be used for developing a multiple reaction

monitoring (MRM) method for quantification.
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Ion Formula

Theoretical m/z

(Negative Ion

Mode)

Theoretical m/z

(Positive Ion

Mode)

Description

[M-H]⁻ C₂₇H₂₉O₁₆⁻ 609.1459
Deprotonated

molecule

[M+H]⁺ C₂₇H₃₁O₁₆⁺ 611.1607
Protonated

molecule

[M-H-162]⁻ C₂₁H₁₉O₁₁⁻ 447.0927
Loss of

galactose

[M+H-162]⁺ C₂₁H₂₁O₁₁⁺ 449.1078
Loss of

galactose

[M-H-120]⁻ C₂₃H₂₁O₁₃⁻ 489.0982

Cross-ring

cleavage of

glucose (¹⁵X⁻

type)

[M-H-90]⁻ C₂₄H₂₃O₁₄⁻ 519.1088

Cross-ring

cleavage of

glucose (⁰,³X⁻

type)

Experimental Protocols
Sample Preparation
A standard protocol for the extraction of flavonoid glycosides from plant material is as follows:

Extraction: Macerate the dried plant material. Extract with 80% methanol in water at room

temperature with sonication for 30 minutes.

Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
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Standard Solution: Prepare a stock solution of 2"-O-beta-L-galactopyranosylorientin
standard in methanol. Prepare serial dilutions for the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution

mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:

0-2 min: 5% B

2-15 min: 5-40% B

15-18 min: 40-95% B

18-20 min: 95% B

20-21 min: 95-5% B

21-25 min: 5% B

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5 µL.
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Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Cone Gas Flow: 50 L/h.

Desolvation Gas Flow: 600 L/h.

Collision Gas: Argon.

Data Acquisition: Full scan mode for qualitative analysis and MRM mode for quantitative

analysis.

Visualizations
Caption: Proposed fragmentation pathway of 2"-O-beta-L-galactopyranosylorientin in

negative ion mode.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b13913189?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13913189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LC-MS/MS Analysis Workflow

Sample Preparation
(Extraction, Centrifugation, Filtration)
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Mass Spectrometry
(ESI Ionization)
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(Full Scan / MRM)
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Caption: General experimental workflow for the LC-MS/MS analysis of flavonoids.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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